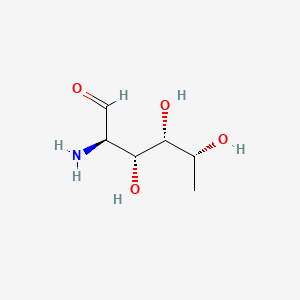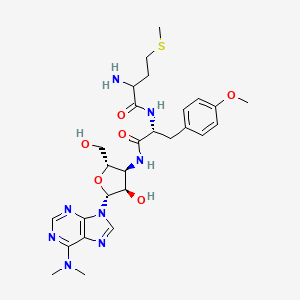
2-Amino-2,6-dideoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of quinovosamine typically involves the conversion of UDP-N-acetylglucosamine to UDP-quinovosamine. This process is catalyzed by two key enzymes: UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase . The reaction conditions often require the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of quinovosamine can be achieved using engineered strains of Escherichia coli. By introducing specific nucleotide biosynthetic genes from other microorganisms into E. coli, high levels of UDP-quinovosamine can be synthesized . This method leverages the metabolic pathways of E. coli to produce the desired compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2,6-dideoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: Conversion to UDP-N-acetylglucosaminuronic acid.
Reduction: Formation of UDP-quinovosamine from UDP-4-keto-4,6-deoxy-GlcNAc.
Substitution: Attachment to various molecules, such as flavonoids, through glycosylation.
Common Reagents and Conditions
Common reagents used in these reactions include NADPH for reduction and specific glycosyltransferases for glycosylation . The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.
Major Products
The major products formed from these reactions include UDP-quinovosamine, UDP-N-acetylglucosaminuronic acid, and various glycosylated compounds such as flavonoid glycosides .
Wissenschaftliche Forschungsanwendungen
2-Amino-2,6-dideoxy-D-glucose has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of bacterial polysaccharides and their biosynthesis.
Medicine: Investigated for its potential in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of glycosylated flavonoids and other secondary metabolites.
Wirkmechanismus
The mechanism of action of quinovosamine involves its incorporation into bacterial polysaccharides, where it can affect the structural integrity and biological activity of these molecules . The molecular targets include specific glycosyltransferases that facilitate the attachment of quinovosamine to various acceptor molecules .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2,6-dideoxy-D-glucose is similar to other amino sugars such as glucosamine and rhamnosamine. it is unique in its specific structural configuration and its role in certain bacterial glycans . Other similar compounds include:
Glucosamine: A common amino sugar found in many organisms.
Rhamnosamine: The 2-epimer of quinovosamine with similar biological functions.
N-acetylglucosamine: A precursor in the biosynthesis of quinovosamine.
This compound’s uniqueness lies in its specific role in the glycans of certain pathogenic bacteria, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6018-53-7 |
|---|---|
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
NTBYIQWZAVDRHA-JGWLITMVSA-N |
SMILES |
CC(C(C(C(C=O)N)O)O)O |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)N)O)O)O |
Synonyme |
6-desoxy-D-glucosamine 6-desoxy-D-glucosamine hydrochloride quinovosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)











